Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a natural product found in Camellia sinensis, Deverra scoparia, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
117611-67-3
VCID:
VC20870799
InChI:
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Molecular Formula:
C27H30O16
Molecular Weight:
610.5 g/mol
Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside
CAS No.: 117611-67-3
Cat. No.: VC20870799
Molecular Formula: C27H30O16
Molecular Weight: 610.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Quercetin 3-O-alpha-rhamnopyranosyl-(1-2)-beta-galactopyranoside is a natural product found in Camellia sinensis, Deverra scoparia, and other organisms with data available. |
|---|---|
| CAS No. | 117611-67-3 |
| Molecular Formula | C27H30O16 |
| Molecular Weight | 610.5 g/mol |
| IUPAC Name | 3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
| Standard InChI | InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,25+,26-,27-/m0/s1 |
| Standard InChI Key | FYBMGZSDYDNBFX-KLUVJTJFSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator